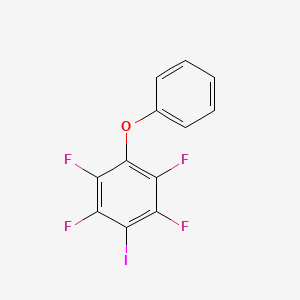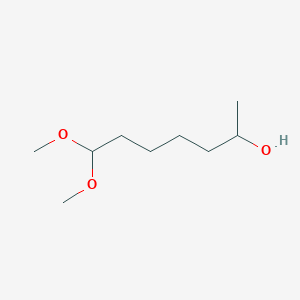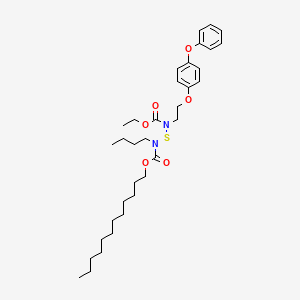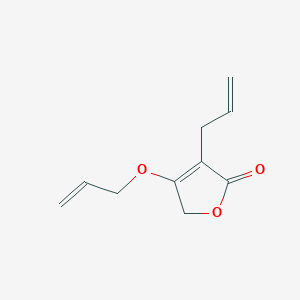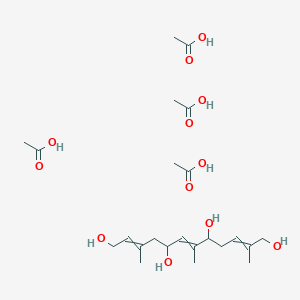
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a triene system, making it a versatile molecule in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multi-step organic reactions. One common method includes the initial formation of the triene system through a series of aldol condensations and subsequent hydroxylation steps to introduce the hydroxyl groups at specific positions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triene system into saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, esters, and saturated hydrocarbons, which have applications in different chemical industries .
Aplicaciones Científicas De Investigación
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The triene system can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A related compound with a similar triene system but fewer hydroxyl groups.
Farnesyl acetate: An ester derivative with similar structural features.
Geraniol: Another terpenoid alcohol with a similar backbone but different functional groups
Uniqueness
Acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its combination of multiple hydroxyl groups and a triene system, which provides distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
113393-70-7 |
|---|---|
Fórmula molecular |
C23H42O12 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
acetic acid;2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol |
InChI |
InChI=1S/C15H26O4.4C2H4O2/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17;4*1-2(3)4/h4,6,9,14-19H,5,7-8,10H2,1-3H3;4*1H3,(H,3,4) |
Clave InChI |
KRDRDXBSZNBXJW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


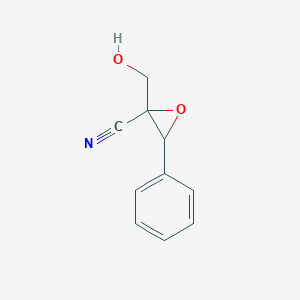
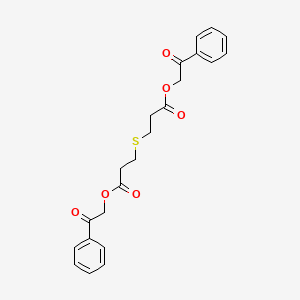
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
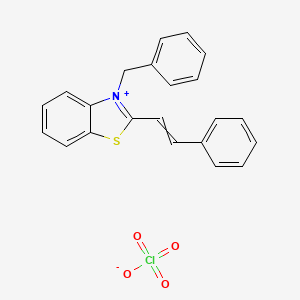
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
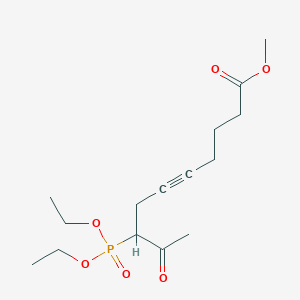
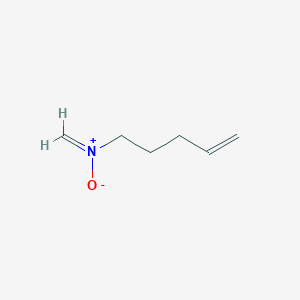

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
